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Introduction
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a

delicate balance between pro-survival and pro-apoptotic members determining cell fate. The

BH3-only proteins, a subgroup of the pro-apoptotic BCL-2 family, are critical initiators of

apoptosis. Among these, the p53-upregulated modulator of apoptosis (PUMA) is a potent

"killer" protein that can be induced by a variety of cellular stresses, including DNA damage.

PUMA's pro-apoptotic activity is primarily mediated by its BCL-2 homology 3 (BH3) domain.

This domain allows PUMA to bind with high affinity to the hydrophobic groove of anti-apoptotic

BCL-2 family members (such as Bcl-xL, Bcl-2, Mcl-1, Bcl-w, and A1), neutralizing their

protective function. Furthermore, PUMA can directly activate the pro-apoptotic effector proteins

BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and

subsequent cell death.

The ability of the PUMA BH3 domain to engage multiple anti-apoptotic proteins makes it a

valuable tool in cancer research and drug discovery. Recombinantly expressed and purified

PUMA BH3 domain can be utilized in various applications, including biochemical and structural

studies of BCL-2 family interactions, high-throughput screening for small molecule inhibitors

that mimic its function (BH3 mimetics), and as a tool to induce apoptosis in experimental

models.
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These application notes provide detailed protocols for the cloning of the human PUMA BH3
domain into a bacterial expression vector, followed by its high-yield expression and purification.

Data Presentation
Binding Affinities of PUMA BH3 Domain
The PUMA BH3 domain is known for its promiscuous and high-affinity binding to various anti-

apoptotic BCL-2 proteins. The following table summarizes the dissociation constants (Kd) or

inhibition constants (Ki) reported in the literature.

Anti-Apoptotic Protein Binding Affinity (Kd / Ki)

Bcl-xL 2 nM[1]

Bcl-2 Low nanomolar

Bcl-w Low nanomolar

Mcl-1 Low nanomolar

A1/Bfl-1 70 nM[1]

Bak 26 ± 5 nM[2]

Note: "Low nanomolar" indicates that while high-affinity binding is established, specific Kd/Ki

values can vary between studies. PUMA is consistently shown to be a potent binder of these

anti-apoptotic proteins.[3]

Expected Protein Yield
The yield of recombinant PUMA BH3 domain from E. coli expression can vary depending on

the specific construct, expression conditions, and purification strategy. However, for small,

soluble protein domains like the PUMA BH3 domain, yields can be substantial.

Expression System Typical Yield Range (per liter of culture)

E. coli BL21(DE3) with pET vector 5 - 30 mg
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Note: Optimization of expression parameters such as induction temperature, IPTG

concentration, and induction time can significantly impact the final protein yield.[2]
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PUMA-mediated apoptotic signaling pathway.
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Workflow for cloning the PUMA BH3 domain.
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Workflow for PUMA BH3 expression and purification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1574802?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Cloning of the PUMA BH3 Domain into pET-
28a(+)
This protocol describes the cloning of the human PUMA BH3 domain (amino acids 135-161 of

isoform alpha) into the pET-28a(+) expression vector, which will add an N-terminal His-tag.

1.1. Primer Design

Forward Primer (with NdeI site): 5'- GATATACATATGGAACAGCAGTGGGCCCGGGAA -3'

CATATG is the recognition site for NdeI.

GATATA is a 6-base pair leader sequence to ensure efficient digestion.

GAACAGCAGTGGGCCCGGGAA anneals to the start of the PUMA BH3 domain coding

sequence.

Reverse Primer (with XhoI site): 5'- CTCGAGCTCGAGTCACAGCTCATCCTCTGCCG -3'

CTCGAG is the recognition site for XhoI.

TCACAGCTCATCCTCTGCCG is the reverse complement of the end of the PUMA BH3
domain coding sequence.

A stop codon is introduced by the vector after the XhoI site.

1.2. PCR Amplification

Set up the following 50 µL PCR reaction:

5x Phusion HF Buffer: 10 µL

10 mM dNTPs: 1 µL

Forward Primer (10 µM): 2.5 µL

Reverse Primer (10 µM): 2.5 µL
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Human cDNA library (template): 1 µL

Phusion DNA Polymerase: 0.5 µL

Nuclease-free water: to 50 µL

Perform PCR with the following cycling conditions:

Initial denaturation: 98°C for 30 seconds

30 cycles of:

Denaturation: 98°C for 10 seconds

Annealing: 60°C for 30 seconds

Extension: 72°C for 15 seconds

Final extension: 72°C for 5 minutes

Analyze 5 µL of the PCR product on a 1.5% agarose gel to confirm a band of the expected

size (~100 bp).

Purify the remaining PCR product using a PCR purification kit.

1.3. Restriction Digestion

Digest the purified PCR product and the pET-28a(+) vector in separate reactions:

Purified PCR product or pET-28a(+) vector: 1 µg

10x CutSmart Buffer: 5 µL

NdeI-HF: 1 µL

XhoI-HF: 1 µL

Nuclease-free water: to 50 µL
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Incubate both reactions at 37°C for 1 hour.

Run the digested products on a 1% agarose gel.

Excise the digested insert (~81 bp) and the linearized vector (~5.3 kb) bands from the gel

and purify the DNA using a gel extraction kit.

1.4. Ligation

Set up the following ligation reaction:

Digested and purified pET-28a(+): 50 ng

Digested and purified PUMA BH3 insert: Use a 3:1 molar ratio of insert to vector.

10x T4 DNA Ligase Buffer: 2 µL

T4 DNA Ligase: 1 µL

Nuclease-free water: to 20 µL

Incubate at 16°C overnight or at room temperature for 1 hour.

1.5. Transformation and Verification

Transform 5 µL of the ligation reaction into 50 µL of competent E. coli DH5α cells.

Plate on LB agar plates containing 50 µg/mL kanamycin and incubate at 37°C overnight.

Perform colony PCR on several colonies to screen for positive clones.

Inoculate positive colonies into liquid LB with kanamycin and grow overnight.

Isolate the plasmid DNA using a miniprep kit.

Verify the sequence of the insert by Sanger sequencing.
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Protocol 2: Expression of His-tagged PUMA BH3 Domain
in E. coli BL21(DE3)
2.1. Transformation

Transform the verified pET-28a(+)-PUMA-BH3 plasmid into competent E. coli BL21(DE3)

cells.

Plate on LB agar plates containing 50 µg/mL kanamycin and incubate at 37°C overnight.

2.2. Expression

Inoculate a single colony into 10 mL of LB medium with 50 µg/mL kanamycin and grow

overnight at 37°C with shaking.

The next day, inoculate 1 L of LB medium with 50 µg/mL kanamycin with the 10 mL overnight

culture.

Grow the culture at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to grow the culture at a reduced temperature, for example, 25°C for 4-6 hours or

18°C overnight, to enhance protein solubility.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C.

Protocol 3: Purification of His-tagged PUMA BH3
Domain
This protocol describes purification under native conditions using Ni-NTA affinity

chromatography.

3.1. Cell Lysis
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Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM

NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to lyse the cells.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

Carefully collect the supernatant containing the soluble His-tagged PUMA BH3 domain.

3.2. Ni-NTA Affinity Chromatography

Equilibrate a Ni-NTA column with 5 column volumes of Lysis Buffer.

Load the cleared lysate onto the equilibrated column.

Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl,

20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

Elute the His-tagged PUMA BH3 domain with 5 column volumes of Elution Buffer (50 mM

NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.

3.3. Analysis and Storage

Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified

PUMA BH3 domain.

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).

Determine the protein concentration using a Bradford assay or by measuring the absorbance

at 280 nm.

Aliquot the purified protein and store at -80°C.

Conclusion
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The protocols outlined in these application notes provide a comprehensive guide for the

successful cloning, expression, and purification of the human PUMA BH3 domain. The

resulting purified protein is a valuable reagent for studying the intricate regulation of apoptosis

by the BCL-2 family of proteins and for the development of novel anti-cancer therapeutics. The

provided quantitative data on binding affinities and expected yields serve as a useful

benchmark for researchers entering this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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